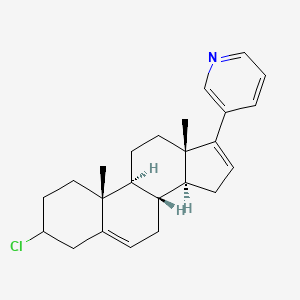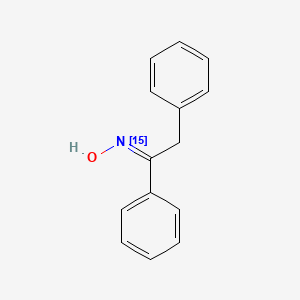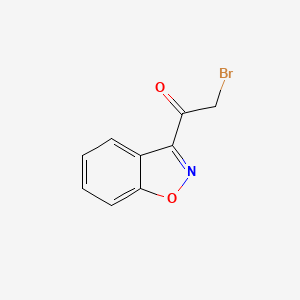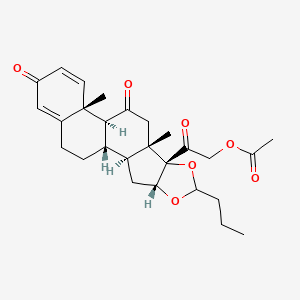
21-Acetoxy-11-oxo-16a,17a-propylmethylenedioxpregna-1,4-diene-3,20-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
21-Acetoxy-11-oxo-16a,17a-propylmethylenedioxpregna-1,4-diene-3,20-dione is a synthetic steroidal compound. It is structurally related to budesonide, a well-known corticosteroid used in the treatment of various inflammatory conditions. This compound is characterized by its unique chemical structure, which includes an acetoxy group at the 21st position, an oxo group at the 11th position, and a propylmethylenedioxy group at the 16a,17a positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 21-Acetoxy-11-oxo-16a,17a-propylmethylenedioxpregna-1,4-diene-3,20-dione typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Introduction of the Acetoxy Group: This is usually achieved through acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Oxo Group: Oxidation reactions using reagents like chromium trioxide or pyridinium chlorochromate are employed to introduce the oxo group at the 11th position.
Introduction of the Propylmethylenedioxy Group: This step involves the formation of a methylenedioxy bridge, typically through a reaction with formaldehyde and a suitable propyl group donor under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
21-Acetoxy-11-oxo-16a,17a-propylmethylenedioxpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions, leading to the formation of additional oxo groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Compounds with additional oxo groups.
Reduction Products: Compounds with hydroxyl groups replacing the oxo groups.
Substitution Products: Compounds with different functional groups replacing the acetoxy group.
科学研究应用
21-Acetoxy-11-oxo-16a,17a-propylmethylenedioxpregna-1,4-diene-3,20-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
作用机制
The mechanism of action of 21-Acetoxy-11-oxo-16a,17a-propylmethylenedioxpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The compound’s unique structure allows for selective receptor binding and enhanced potency.
相似化合物的比较
Similar Compounds
Budesonide: A corticosteroid with similar anti-inflammatory properties.
Prednisolone: Another corticosteroid used in the treatment of inflammatory conditions.
Dexamethasone: A potent corticosteroid with a longer duration of action.
Uniqueness
21-Acetoxy-11-oxo-16a,17a-propylmethylenedioxpregna-1,4-diene-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications result in improved receptor binding affinity and reduced side effects compared to other corticosteroids.
属性
分子式 |
C27H34O7 |
|---|---|
分子量 |
470.6 g/mol |
IUPAC 名称 |
[2-[(1S,2S,4R,8S,9S,12S,13R)-9,13-dimethyl-11,16-dioxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H34O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-11,18-19,22-24H,5-8,12-14H2,1-4H3/t18-,19-,22+,23?,24+,25-,26-,27+/m0/s1 |
InChI 键 |
ICKAXHWXMQFUAT-ODATWFJGSA-N |
手性 SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4C(=O)C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)C |
规范 SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(=O)CC3(C2(O1)C(=O)COC(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


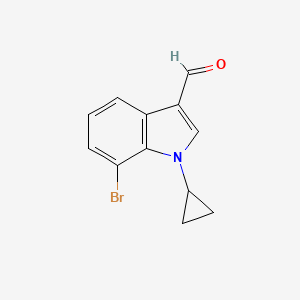


![(4R)-1-[N8-Nitro-N2-(3-methylquinoline-8-sulfonyl)-L-arginyl]-4-methylpiperidine-2-carboxylic Acid](/img/structure/B13863125.png)
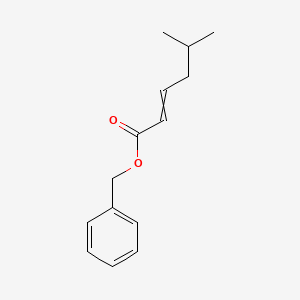
![[2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B13863131.png)
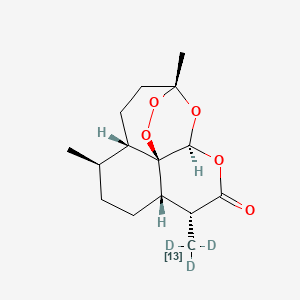
![3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13863142.png)

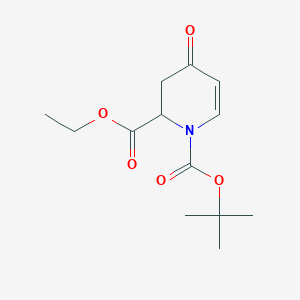
![3-[4-[(3,4-Dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13863160.png)
